molecular formula C9H9NO B1669050 Cinnamamide CAS No. 621-79-4

Cinnamamide

Cat. No.: B1669050
CAS No.: 621-79-4
M. Wt: 147.17 g/mol
InChI Key: APEJMQOBVMLION-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cinnamamide is an organic compound derived from cinnamic acid, characterized by the presence of an amide group attached to the cinnamoyl moiety

Biochemical Analysis

Biochemical Properties

Cinnamamide interacts with various enzymes and proteins. For instance, it has been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This interaction involves binding to catalytic residues of α-glucosidase, namely His626, Asp469, and Asp568 .

Cellular Effects

This compound has significant effects on various types of cells. It exhibits antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungus species . In cancer cells, this compound derivatives have shown potential as EGFR kinase inhibitors, which could have implications for cancer treatment .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For instance, it inhibits α-glucosidase by binding to its catalytic residues . In cancer cells, this compound derivatives may inhibit EGFR kinase, a key player in cell signaling pathways .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, this compound derivatives have shown significant antimicrobial activity over time, with all tested compounds being active on Staphylococcus and Enterococcus species .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, a this compound derivative named M2 produced rapid antidepressant-like effects in mice at a dosage of 30 mg/kg .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it is a part of the phenylpropanoid pathway, which is crucial for the biosynthesis of a wide range of secondary metabolites .

Transport and Distribution

Its parent compound, cinnamic acid, is known to be transported and distributed within cells via various transporters and binding proteins .

Subcellular Localization

Cinnamic acid 4-hydroxylase, an enzyme involved in the metabolism of cinnamic acid, is known to be localized to the endoplasmic reticulum . This might provide some insights into the potential subcellular localization of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinnamamide can be synthesized through several methods. One common approach involves the reaction of cinnamic acid with amines in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) in solvents like N,N-dimethylformamide (DMF) . Another efficient method involves the use of continuous-flow microreactors, where methyl cinnamates react with phenylethylamines catalyzed by Lipozyme® TL IM . This method offers advantages such as short residence time, mild reaction conditions, and the ability to recycle the catalyst.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where cinnamic acid is reacted with amines under controlled conditions. The reaction mixture is then purified through crystallization or chromatography to obtain high-purity this compound. Continuous-flow microreactors are also being explored for industrial applications due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Cinnamamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form cinnamic acid derivatives.

    Reduction: Reduction of this compound can yield cinnamylamine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Cinnamic acid derivatives.

    Reduction: Cinnamylamine.

    Substitution: Halogenated or nitrated this compound derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Cinnamamide can be compared with other cinnamic acid derivatives such as cinnamic acid, cinnamyl alcohol, and cinnamaldehyde. While all these compounds share a common cinnamoyl nucleus, this compound is unique due to the presence of the amide group, which imparts distinct biological activities and chemical reactivity .

Similar Compounds

  • Cinnamic acid
  • Cinnamyl alcohol
  • Cinnamaldehyde
  • Cinnamoyl phenylethylamine derivatives

This compound stands out due to its versatile applications and unique chemical properties, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

(E)-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,10,11)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEJMQOBVMLION-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060739, DTXSID901035045
Record name 2-Propenamide, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-3-Phenylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901035045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22031-64-7, 621-79-4
Record name trans-Cinnamamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22031-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamamide, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022031647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Cinnamamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244944
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CINNAMAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32953
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenamide, 3-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenamide, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-3-Phenylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901035045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinnamamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.735
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-Cinnamamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINNAMAMIDE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0JET56H7N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinnamamide
Reactant of Route 2
Reactant of Route 2
Cinnamamide
Reactant of Route 3
Reactant of Route 3
Cinnamamide
Reactant of Route 4
Reactant of Route 4
Cinnamamide
Reactant of Route 5
Reactant of Route 5
Cinnamamide
Reactant of Route 6
Reactant of Route 6
Cinnamamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.